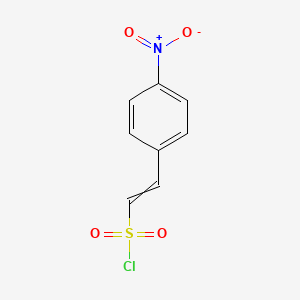![molecular formula C19H30N2O3 B8534068 tert-butyl 4-[2-(2-methylpropoxy)phenyl]piperazine-1-carboxylate](/img/structure/B8534068.png)
tert-butyl 4-[2-(2-methylpropoxy)phenyl]piperazine-1-carboxylate
描述
tert-butyl 4-[2-(2-methylpropoxy)phenyl]piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. The N-Boc group refers to the tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2-(2-methylpropoxy)phenyl]piperazine-1-carboxylate typically involves the following steps:
Formation of the piperazine ring: This can be achieved through various methods, such as the cyclization of appropriate diamines or the reduction of pyrazines.
Introduction of the phenyl group: The phenyl group can be introduced via nucleophilic aromatic substitution or other suitable methods.
Attachment of the isobutoxy group:
Protection with the Boc group: The final step involves the protection of the piperazine nitrogen with the Boc group, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar steps as described above, with optimization for yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
tert-butyl 4-[2-(2-methylpropoxy)phenyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, acyl halides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl 4-[2-(2-methylpropoxy)phenyl]piperazine-1-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
相似化合物的比较
Similar Compounds
N-Boc-piperazine: A simpler compound with similar protective group chemistry.
4-Phenylpiperazine: Lacks the Boc and isobutoxy groups but shares the piperazine core.
N-Boc-4-(2-methoxy-phenyl)-piperazine: Similar structure with a methoxy group instead of an isobutoxy group.
Uniqueness
tert-butyl 4-[2-(2-methylpropoxy)phenyl]piperazine-1-carboxylate is unique due to the presence of the isobutoxy group, which can impart different chemical and biological properties compared to similar compounds.
属性
分子式 |
C19H30N2O3 |
|---|---|
分子量 |
334.5 g/mol |
IUPAC 名称 |
tert-butyl 4-[2-(2-methylpropoxy)phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H30N2O3/c1-15(2)14-23-17-9-7-6-8-16(17)20-10-12-21(13-11-20)18(22)24-19(3,4)5/h6-9,15H,10-14H2,1-5H3 |
InChI 键 |
CSMPEOMULODYPU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=CC=CC=C1N2CCN(CC2)C(=O)OC(C)(C)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
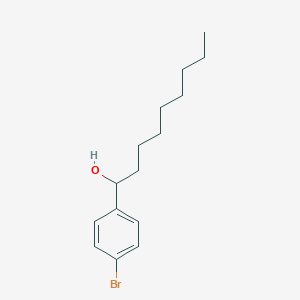
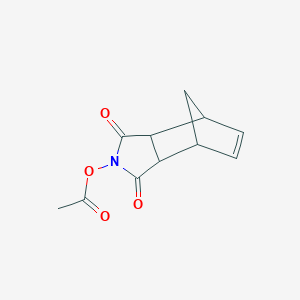
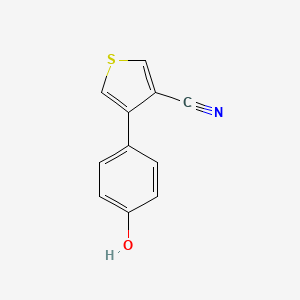
![3-{3-[2-(Pyridin-2-yl)ethenyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}phenol](/img/structure/B8534001.png)
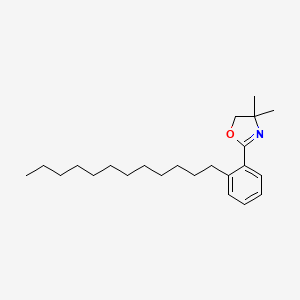
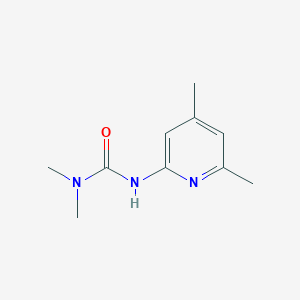
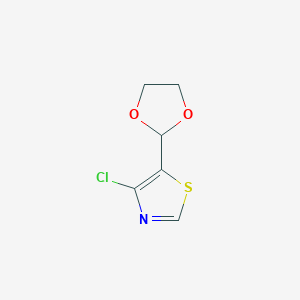
![2-[(4-Cyanophenyl)methylthio]-6-amino-benzothiazole](/img/structure/B8534037.png)
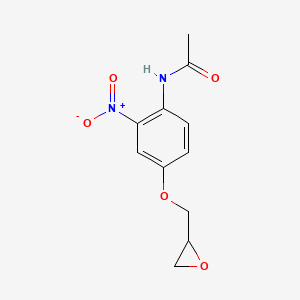
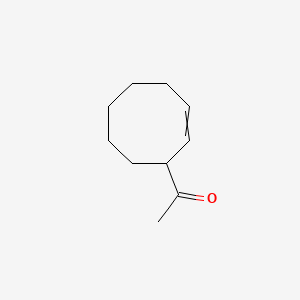
![1h-Pyrrolo[2,3-c]pyridine-2-methanamine,a-methyl-,dihydrochloride](/img/structure/B8534061.png)
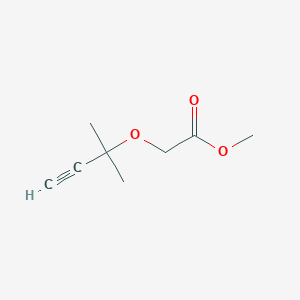
![tert-butyl N-[(2S)-7-cyano-1H,2H,3H,4H-cyclopenta[b]indol-2-yl]carbamate](/img/structure/B8534084.png)
